A Senior Application Scientist's Technical Guide to 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride: Synthesis, Application, and Handling
A Senior Application Scientist's Technical Guide to 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride: Synthesis, Application, and Handling
Section 1: Introduction and Physicochemical Profile
This document provides a detailed technical overview of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine ring is a privileged scaffold in modern pharmacology, appearing in a vast array of approved drugs targeting diverse biological systems.[1][2] The title compound combines this core with a tert-butoxyethyl substituent, a feature that can modulate physicochemical properties such as lipophilicity and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a parent molecule.
A specific CAS (Chemical Abstracts Service) number for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is not readily found in major chemical databases. This suggests it is likely a novel or custom-synthesized intermediate rather than a widely available commercial product. For reference, the CAS number for the parent compound, piperazine dihydrochloride, is 142-64-3.[3]
The dihydrochloride salt form is critical for improving the aqueous solubility and handling of the parent amine, which is a common strategy in drug development to facilitate formulation and in-vitro testing.
Table 1: Physicochemical Properties of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄Cl₂N₂O | Calculated |
| Molecular Weight | 259.22 g/mol | Calculated |
| Physical Appearance | Expected to be a white to off-white solid. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from dihydrochloride salt form and related compounds.[4][5] |
| Stability | Stable under normal conditions. May be hygroscopic and light-sensitive.[6] | Inferred from related piperazine salts.[6] |
Section 2: The Strategic Role of the Piperazine Moiety in Drug Design
The piperazine heterocycle is one of the most ubiquitous building blocks in pharmaceutical science.[2] Its prevalence is not accidental but is rooted in a combination of advantageous structural and physicochemical properties.
-
Structural Versatility: The piperazine ring presents two nitrogen atoms. In mono-substituted derivatives like the subject of this guide, one nitrogen serves as an attachment point for a side chain (the 2-(tert-butoxy)ethyl group), while the other remains a secondary amine. This secondary amine is a versatile chemical handle for covalently linking the piperazine unit to a larger molecular scaffold, making it an ideal linker or pharmacophore-bearing fragment.[7]
-
Physicochemical Modulation: As a basic amine, the piperazine moiety is typically protonated at physiological pH. This positive charge can significantly enhance aqueous solubility, a critical factor for drug absorption and distribution. Furthermore, it provides a strong anchor for ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) found in many enzyme active sites and receptor binding pockets.
-
Pharmacological Activity: The piperazine scaffold is a core component in drugs across numerous therapeutic areas, including antipsychotics, antivirals, anti-cancer agents, and antihistamines.[1][7] Its ability to interact with various receptors, particularly in the central nervous system (CNS), makes it a foundational element for CNS-active drug discovery.[7]
Caption: Diagram 1: Role of Piperazine as a Linker in Drug Design.
Section 3: Proposed Synthesis and Mechanistic Rationale
A robust synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride requires a strategy that ensures mono-substitution on the piperazine ring. Direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products, complicating purification. Therefore, a protection/deprotection strategy is the most logical and industrially scalable approach.
The chosen protecting group must be stable during the alkylation step and easily removable afterward. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in basic and nucleophilic conditions and its clean removal under mild acidic conditions.[8]
Step-by-Step Synthetic Protocol
Step 1: Mono-Boc Protection of Piperazine
The synthesis begins with the selective protection of one of the two nitrogen atoms of piperazine. This is a critical step to prevent undesired dialkylation in the subsequent step.
-
Protocol:
-
Dissolve anhydrous piperazine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The excess piperazine acts as a base to neutralize the acid byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
-
Upon completion, concentrate the mixture under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure 1-(tert-Butoxycarbonyl)piperazine (Boc-piperazine).[10][11]
-
-
Causality: Using an excess of piperazine is a cost-effective way to ensure the reaction favors mono-protection and to act as an in-situ base. The slow, cooled addition of Boc₂O helps control the exotherm and further minimizes the formation of the di-protected byproduct.
Step 2: N-Alkylation with 2-(tert-Butoxy)ethyl Bromide
With one nitrogen protected, the remaining secondary amine of Boc-piperazine can be selectively alkylated.
-
Protocol:
-
Dissolve Boc-piperazine (1.0 equivalent) in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Add 1-bromo-2-(tert-butoxy)ethane (1.1 equivalents). (Note: This alkylating agent may need to be synthesized separately if not commercially available).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under vacuum. The resulting crude product, 1-(2-(tert-Butoxy)ethyl)-4-(tert-butoxycarbonyl)piperazine, can be purified by chromatography.
-
-
Causality: An aprotic solvent is used to avoid side reactions with the alkylating agent. The base is essential to deprotonate the secondary amine, forming a more nucleophilic species that readily attacks the electrophilic carbon of the alkyl bromide.
Step 3: Boc Deprotection and Dihydrochloride Salt Formation
The final step involves removing the Boc protecting group and forming the desired dihydrochloride salt.
-
Protocol:
-
Dissolve the purified product from Step 2 in a solvent such as methanol, dioxane, or diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated and a precipitate forms.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Causality: Strong acidic conditions are required to cleave the Boc group, which proceeds via the formation of a stable tert-butyl cation. The use of anhydrous HCl ensures that both the newly deprotected nitrogen and the tertiary amine from the side chain are protonated, leading directly to the formation of the desired dihydrochloride salt.
Caption: Diagram 2: Proposed Synthetic Workflow.
Section 4: Analytical Characterization Workflow
Confirming the structure and purity of the final compound is paramount. A standard analytical workflow should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their chemical environment. Key signals would include those for the tert-butyl group, the methylene protons of the ethyl chain, and the protons on the piperazine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) will show the molecular ion peak for the free base, confirming the correct molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound. A reversed-phase method is typically suitable for polar, charged molecules like this dihydrochloride salt.[5]
-
-
Elemental Analysis:
-
Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the empirical formula C₁₀H₂₄Cl₂N₂O.
-
Section 5: Environmental, Health, and Safety (EHS) Protocol
While a specific Safety Data Sheet (SDS) for the title compound is not available, a conservative EHS protocol can be established based on data for similar piperazine hydrochloride derivatives.[6][12][13] These compounds are often classified as irritants.
Table 2: EHS Guidelines
| Category | Protocol |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust.[13] Avoid contact with skin, eyes, and clothing.[12] Wash hands and any exposed skin thoroughly after handling.[13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][6] The compound may be hygroscopic and light-sensitive; store accordingly, potentially under an inert atmosphere.[6][12] |
| First Aid Measures | Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][12] Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13] Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
Section 6: References
-
Thermo Fisher Scientific Inc. (2025). Safety Data Sheet for Ethyl piperazine-1-carboxylate. [Link]
-
PPG Industries. (2026). Safety Data Sheet. (General chemical handling reference)
-
The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]
-
Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF... 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE.... Organic Syntheses Procedure. Retrieved from [Link]
-
Al-Hussainy, F. K., & Al-Taee, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
Metapharm. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(31), 5648-5677. [Link]
-
Global Substance Registration System. (n.d.). 1-BOC-2-ETHYLPIPERAZINE HYDROCHLORIDE, (R)-. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 1-Boc-2-tert-Butylpiperazine hydrochloride. (Duplicate product page)
-
Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from
-
Google Patents. (2013). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Retrieved from
-
Ferlin, M. G., & Cilibrizzi, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. [Link]
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
